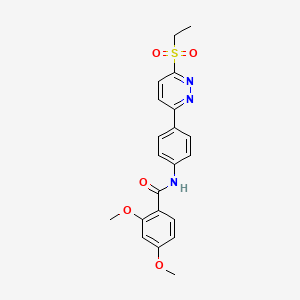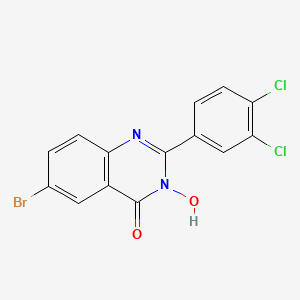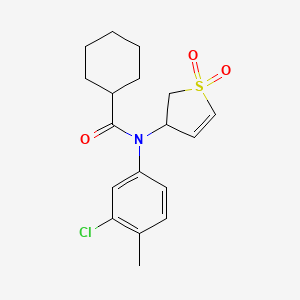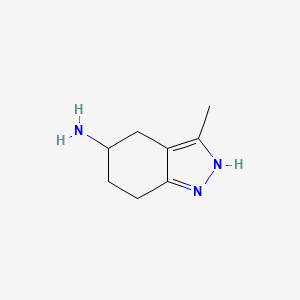![molecular formula C24H20Cl2N2O4 B2476713 3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 1387190-13-7](/img/structure/B2476713.png)
3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione, also known as DCP-LA, is a small molecule that has been studied for its potential therapeutic applications in various diseases. DCP-LA has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
PTP 1B Inhibition and Therapeutic Potential
The research has highlighted the significance of the 2,4-thiazolidinedione (TZD) scaffold, a versatile synthetic scaffold explored for discovering novel molecules to treat or manage various ailments. A particular compound, bearing the TZD scaffold and exhibiting potent Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitory activity, was identified. PTP 1B serves as the negative regulator of the insulin signaling cascade, and its inhibition can result in the mitigation of insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The compound, an isosteric analogue of TZD and substituted with specific groups, showcased a significant inhibitory profile, indicating its therapeutic potential in addressing insulin resistance and potentially other related conditions (Verma, Yadav, & Thareja, 2019).
Structural and Biological Potential of 1,3-Thiazolidin-4-ones
The research emphasized the historical and synthetic developments of 1,3-thiazolidin-4-one and its functionalized analogues. It detailed their pharmacological importance, indicating their presence in commercial pharmaceuticals and potential activities against various diseases. The synthesis methodologies and the representation of molecular structures over time were discussed. The paper also highlighted the green synthesis of these compounds, showcasing environmental consciousness and the importance of sustainable practices in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).
Hydantoin Scaffold in Medicinal Chemistry
Hydantoin, also referred to as imidazolidine-2,4-dione, is acknowledged as a desirable scaffold in medicinal chemistry. Its importance is underlined by its presence in several medications. The versatility of hydantoin is highlighted by its multiple biological and pharmacological activities in therapeutic and agrochemical applications. The review delves into the Bucherer-Bergs reaction, a significant synthetic route for hydantoin production, showcasing its efficiency in synthesizing important compounds with potential therapeutic applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Thiazolidinediones and Cancer
Thiazolidinediones (TZDs), known as PPARγ agonists, are highlighted for their metabolic effects and anti-cancer properties. Despite being used primarily for metabolic syndrome and type 2 diabetes, their anti-cancer effects have gained attention. The review discusses the influence of TZDs on both PPARγ and IGF-1 signaling, suggesting that their anti-cancer effects may be mediated by selective inhibition of IGF-1 receptor signaling, known to be aberrantly regulated in various cancers. This insight opens pathways for utilizing TZDs in cancer therapy, highlighting the dual pharmacological effects of these compounds (Mughal, Kumar, & Vikram, 2015).
Mecanismo De Acción
Target of Action
It contains a 2,4-dichlorophenoxy moiety, which is a key component of the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-d) . 2,4-D primarily targets broadleaf weeds by causing uncontrolled growth .
Mode of Action
2,4-D acts as a systemic herbicide, causing uncontrolled growth in targeted plants, leading to their eventual death .
Biochemical Pathways
The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway .
Pharmacokinetics
The compound’s structure suggests that it might be highly water-soluble, similar to 2,4-d . This property could potentially impact its bioavailability and distribution within the organism.
Result of Action
Compounds with a similar structure, such as 2,4-d, cause uncontrolled growth in plants, leading to their eventual death .
Action Environment
The degradation of similar compounds, such as 2,4-d, can be influenced by various environmental factors .
Propiedades
IUPAC Name |
3-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4/c25-18-11-12-21(20(26)13-18)32-15-19(29)14-28-22(30)24(27-23(28)31,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,29H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBWYRMVDOWPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(COC3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)




![(2,2-Difluoro-5-azaspiro[2.4]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2476644.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate](/img/structure/B2476645.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)
